molecular formula C13H11BrN2O2 B189954 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione CAS No. 163886-93-9

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione

Cat. No. B189954
M. Wt: 307.14 g/mol
InChI Key: GQURESRVCLILCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research. It is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism Of Action

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione involves the inhibition of the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response and inflammation. It also inhibits the activity of the enzyme cereblon, which is involved in the degradation of the transcription factor Ikaros. This results in the accumulation of Ikaros, which plays a role in the regulation of gene expression and cell differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has been shown to have an effect on the immune system by modulating the activity of T cells and B cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione in lab experiments is its well-established synthesis method. It is also a potent inhibitor of NF-κB and cereblon, making it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations is that it has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione. One direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors. Another direction is to investigate its role in regulating gene expression and cell differentiation. Additionally, the off-target effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione should be further investigated to better understand its mechanism of action and potential limitations in lab experiments.

Scientific Research Applications

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been widely used in scientific research due to its anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Therefore, it has been investigated as a potential therapeutic agent for various diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors.

properties

CAS RN

163886-93-9

Product Name

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H11BrN2O2/c1-16-12(17)5-9(13(16)18)10-6-15-11-3-2-7(14)4-8(10)11/h2-4,6,9,15H,5H2,1H3

InChI Key

GQURESRVCLILCO-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br

synonyms

3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoindole (5 g, 25.5 mmol) in glacial acetic acid (60 mL) was added N-methylmaleimide (6.1 g, 56.11 mmol) and the resulting mixture was heated to reflux for 4 days. The acetic acid was removed by distillation and the crude product was dissolved in diethyl ether (500 mL) and washed with saturated sodium bicarbonate (2×100 mL) and brine (3×100 mL). The solvent was evaporated and the residue chromatographed on silica gel using hexane/ethyl acetate (1:1) as the eluent to provide 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide (5.85 g, 75%). Yellow solid, mp 194°-195° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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